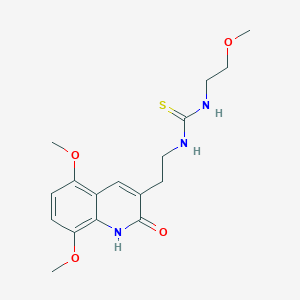

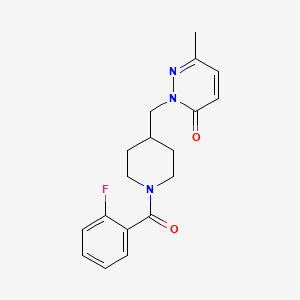

![molecular formula C19H20N2O4S B2473344 methyl 4-((2-(propylsulfonyl)-1H-benzo[d]imidazol-1-yl)methyl)benzoate CAS No. 886905-39-1](/img/structure/B2473344.png)

methyl 4-((2-(propylsulfonyl)-1H-benzo[d]imidazol-1-yl)methyl)benzoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Methyl 4-((2-(propylsulfonyl)-1H-benzo[d]imidazol-1-yl)methyl)benzoate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology.

Scientific Research Applications

Green, One-Pot, Solvent-Free Synthesis of 1,2,4,5-Tetrasubstituted Imidazoles

The compound methyl 4-((2-(propylsulfonyl)-1H-benzo[d]imidazol-1-yl)methyl)benzoate is related to the broader category of imidazole derivatives. One significant application in scientific research involves the green, one-pot, solvent-free synthesis of 1,2,4,5-tetrasubstituted imidazoles. This method utilizes a Brønsted acidic ionic liquid as a novel and reusable catalyst, showcasing an efficient, environmentally friendly approach to synthesizing these compounds. The process involves the use of benzil, an aromatic aldehyde, and a primary amine in the presence of ammonium acetate, demonstrating the catalyst's ability to be recycled and reused multiple times without a noticeable decrease in catalytic activity. This represents a sustainable methodology in organic synthesis, particularly for compounds within the imidazole family (Davoodnia, Heravi, Safavi-Rad, & Tavakoli-Hoseini, 2010).

Sulfonic Acid Functionalized Imidazolium Salts as Catalytic Systems

Another application involves sulfonic acid functionalized imidazolium salts, which act as highly efficient catalytic systems for the synthesis of benzimidazoles. These salts catalyze the condensation of benzene-1, 2-diamine with aromatic aldehydes, using atmospheric air as a green oxidant. This method emphasizes the use of ionic liquids as catalysts, contributing to the development of more sustainable chemical processes with high yields and short reaction times. The reaction's efficiency when using carboxylic acids instead of aldehydes underlines the versatility and adaptability of this catalytic system in synthesizing benzimidazole derivatives (Khazaei et al., 2011).

Safety and Hazards

The safety data sheet for “Methyl 4-(1H-imidazol-1-yl)benzoate” indicates that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid breathing dust/fume/gas/mist/vapors/spray, and to use only outdoors or in a well-ventilated area . In case of skin contact, it is recommended to wash with plenty of soap and water .

Mechanism of Action

Target of Action

Imidazole derivatives, which this compound is a part of, are known to be utilized in a diverse range of applications . They are key components to functional molecules used in pharmaceuticals, agrochemicals, and other areas .

Mode of Action

It’s known that imidazole derivatives can interact with various targets in the body, leading to different physiological effects .

Biochemical Pathways

Imidazole derivatives are known to be involved in a wide range of biochemical processes .

Result of Action

It’s known that imidazole derivatives can have various effects depending on their specific structure and the targets they interact with .

Action Environment

Factors such as ph, temperature, and the presence of other molecules can potentially influence the action of imidazole derivatives .

properties

IUPAC Name |

methyl 4-[(2-propylsulfonylbenzimidazol-1-yl)methyl]benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N2O4S/c1-3-12-26(23,24)19-20-16-6-4-5-7-17(16)21(19)13-14-8-10-15(11-9-14)18(22)25-2/h4-11H,3,12-13H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNJVVBZKJMHVAN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCS(=O)(=O)C1=NC2=CC=CC=C2N1CC3=CC=C(C=C3)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![ethyl 2-(4-(N-benzyl-N-methylsulfamoyl)benzamido)-6-methylthieno[2,3-d]thiazole-5-carboxylate](/img/structure/B2473261.png)

![[3-(1H-Tetrazol-1-yl)phenyl]amine hydrochloride](/img/structure/B2473262.png)

![3-[(4-Fluorophenyl)methyl]-1,6,7-trimethyl-8-(methylpropyl)-1,3,5-trihydro-4-i midazolino[1,2-h]purine-2,4-dione](/img/structure/B2473266.png)

![N-[(2-hydroxyquinolin-4-yl)methyl]-N-methyl-5-(2-nitrophenyl)furan-2-carboxamide](/img/structure/B2473270.png)

![1-benzyl-N,N,9-trimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2473274.png)

![2-({1-[(2,5-Difluorophenyl)methyl]piperidin-4-yl}methyl)-6-methyl-2,3-dihydropyridazin-3-one](/img/structure/B2473284.png)